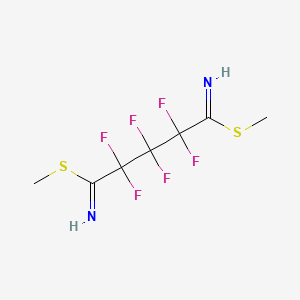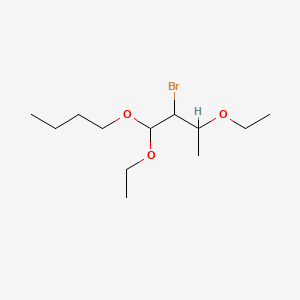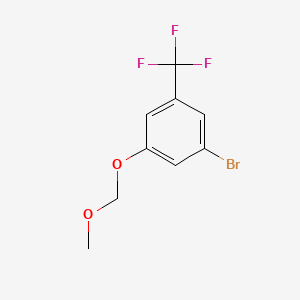
(S)-trans-3-Penten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,2S)-pent-3-en-2-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is a chiral molecule, meaning it has non-superimposable mirror images, and it exists in the (E) configuration, indicating the arrangement of substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-pent-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of enantioselective hydrogenation of alkenes. The reaction conditions typically involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (E,2S)-pent-3-en-2-ol often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(E,2S)-pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pent-3-en-2-one or pent-3-en-2-al.
Reduction: Formation of pentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(E,2S)-pent-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (E,2S)-pent-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic catalysis and receptor-mediated processes.
Comparación Con Compuestos Similares
Similar Compounds
(Z,2S)-pent-3-en-2-ol: Differing in the configuration around the double bond.
pent-3-en-2-ol: Lacking the specific (E) configuration.
pentan-2-ol: Saturated analog without the double bond.
Uniqueness
(E,2S)-pent-3-en-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both a hydroxyl group and a double bond make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
926-58-9 |
|---|---|
Fórmula molecular |
C5H10O |
Peso molecular |
86.13 g/mol |
Nombre IUPAC |
(E,2S)-pent-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+/t5-/m0/s1 |
Clave InChI |
GJYMQFMQRRNLCY-BHYDHMSTSA-N |
SMILES isomérico |
C/C=C/[C@H](C)O |
SMILES canónico |
CC=CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)


![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)




![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)

![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)

